2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide
Description
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide is a sulfur-containing acetamide derivative featuring a 4,6-dimethylpyrimidine moiety. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes like sirtuins (SIRT2) . The compound is synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and chloroacetamide derivatives under refluxing ethanol, yielding crystalline products suitable for X-ray analysis . Key structural attributes include:
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5-3-6(2)11-8(10-5)13-4-7(9)12/h3H,4H2,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIRZGTWFPTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327779 | |
| Record name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74537-77-2 | |
| Record name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide typically involves the reaction of 4,6-dimethyl-2-thiouracil with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 4,6-dimethyl-2-thiouracil attacks the carbon atom of chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted amides and other derivatives.
Scientific Research Applications
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyrimidine ring can also interact with nucleic acids, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Phenyl Derivative
- Structure : Substitution of the acetamide hydrogen with a phenyl group (2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide).
- Activity : Acts as a SIRT2 inhibitor, enhancing α-tubulin acetylation in breast cancer cells dose-dependently .
- Crystallography : Orthorhombic crystal system (Pbca) with Z = 8; bond lengths and angles consistent with the parent compound .
N-(4-Methylpyridin-2-yl) Derivative
- Structure : Acetamide nitrogen linked to 4-methylpyridin-2-yl.
- Synthesis : Similar route using 2-chloro-N-(4-methylpyridin-2-yl)acetamide .
Thiazolyl-Chloronaphthyl Derivative
- Structure : N-[5-[(7-Chloronaphthalen-1-yl)methyl]-1,3-thiazol-2-yl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide.
- Activity : Exhibits potent SIRT2 inhibition (IC₅₀ = 180.0 µM) due to the bulky, lipophilic chloronaphthyl-thiazolyl group enhancing binding interactions .
Substituent Effects on Pharmacological Properties
- Sulfamoyl Derivatives : Compounds with sulfamoyl groups (e.g., N-(4-sulfamoylphenyl)acetamide) may enhance solubility and pharmacokinetics .
Biological Activity
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The biological activity of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide is primarily attributed to its unique structural features:
- Sulfanyl Group : This group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction is crucial for the compound's therapeutic effects.
- Pyrimidine Ring : The pyrimidine moiety can interact with nucleic acids, potentially influencing gene expression and various cellular processes.
Anticancer Properties
Research indicates that 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in colon cancer models. The compound has been shown to inhibit tumor growth by interacting with specific cellular pathways involved in cell proliferation and apoptosis .
Key Findings:
- IC50 Values : Studies report varying IC50 values for different cancer cell lines, indicating the potency of the compound. For instance, one study noted an IC50 of approximately 88.49 µg/ml against certain cancer cells .
- Mechanistic Insights : The compound has been identified as a selective inhibitor of human sirtuin 2 (SIRT2), which plays a critical role in cancer progression. SIRT2 inhibition leads to cell cycle arrest and enhanced apoptosis in tumor cells .
Antimicrobial Activity
In addition to its anticancer effects, 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide has shown promising antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Comparative Analysis
To provide a clearer understanding of the biological activity of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide compared to related compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide | Pyrimidine ring + sulfanyl group | Anticancer (SIRT2 inhibitor), antimicrobial |
| Sulfamethazine | Pyrimidine + sulfamoyl group | Antimicrobial |
| N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYLACETAMIDE | Complex multi-ring structure | Anticancer (apoptosis induction) |
Case Studies
Several studies have highlighted the efficacy of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide in preclinical models:
- Colon Cancer Model : A study demonstrated that treatment with the compound significantly reduced tumor size and increased apoptosis markers compared to control groups .
- Antibacterial Efficacy : In vitro assays revealed that the compound inhibited the growth of several pathogenic bacteria at low concentrations, suggesting its potential as a therapeutic agent for infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
